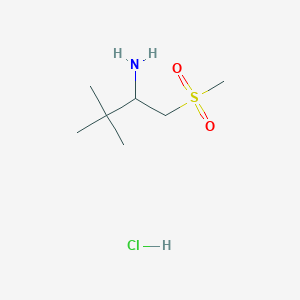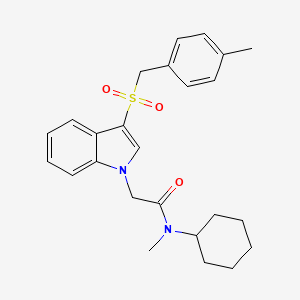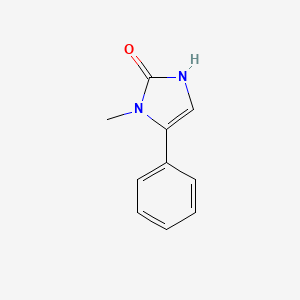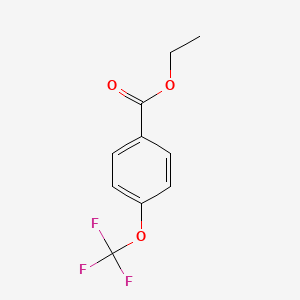
Ethyl 4-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(trifluoromethoxy)benzoate is a chemical compound. Based on its name, it likely contains an ester functional group, which is common in many organic compounds and is often involved in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the “benzoate” part of the name), a trifluoromethoxy group (-OCHF3, from the “trifluoromethoxy” part of the name), and an ethyl group (from the “ethyl” part of the name) attached to the carbonyl carbon of the ester functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
1. Agricultural Chemistry: Anti-Juvenile Hormone Agents
Ethyl 4-(trifluoromethoxy)benzoate derivatives have been studied for their potential in agricultural chemistry as anti-juvenile hormone agents. They induce precocious metamorphosis in insects, such as the silkworm Bombyx mori, by mimicking juvenile hormone deficiency, a mechanism potentially useful in pest control. Compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have shown significant activity in this regard (Kuwano et al., 2008); (Ishiguro et al., 2003).
2. Material Science: Liquid Crystalline Polysiloxanes
In material science, certain monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are closely related to this compound, have been synthesized for developing side chain liquid crystalline polysiloxanes. These compounds exhibit smectogen properties and are of interest for applications in advanced materials, such as liquid crystal displays (Bracon et al., 2000).
3. Organic Synthesis: Synthesis of Fluorinated Compounds
This compound derivatives are used in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals. A protocol involving Togni reagent II has been developed for synthesizing such compounds, demonstrating the versatility of this compound in organic synthesis (Feng & Ngai, 2016).
4. Pharmaceutical Research: Anti-Platelet Activity
In pharmaceutical research, derivatives of this compound, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been identified for their potential anti-platelet activities. These compounds are being studied for their effectiveness in inhibiting platelet aggregation, which is crucial in the development of new antiplatelet drugs (Chen et al., 2008).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems . Without more information, it’s difficult to speculate on the mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate.
Zukünftige Richtungen
The future directions for research on Ethyl 4-(trifluoromethoxy)benzoate would depend on its potential applications. For example, if it were found to have useful properties as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
Eigenschaften
IUPAC Name |
ethyl 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMRGOOJDROHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
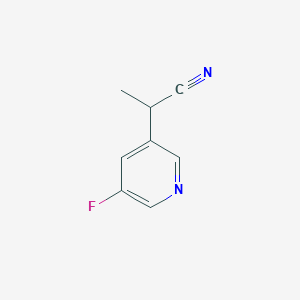
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)
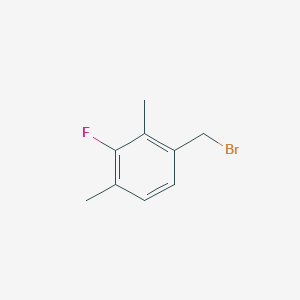
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)
